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Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated

protein kinase (MAPK) signaling cascade, is a critical regulator of cellular processes such as

proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers,

making it a prime target for therapeutic intervention. While numerous inhibitors have been

developed to target ERK1 and ERK2, a comprehensive understanding of their broader cellular

interactions is crucial for predicting efficacy, understanding potential off-target effects, and

developing next-generation therapies. Since "ERK2 IN-5" is not a publicly documented

inhibitor, this guide focuses on a comparative analysis of the off-target profiles of four well-

characterized and clinically relevant ERK1/2 inhibitors: SCH772984, Ulixertinib (BVD-523),

Ravoxertinib (GDC-0994), and LY3214996.

Data Presentation: Off-Target Profiles of ERK1/2
Inhibitors
The following tables summarize the known cellular targets of selected ERK1/2 inhibitors other

than their primary targets, ERK1 and ERK2. The data is compiled from various kinase profiling

studies.

Table 1: On-Target and Off-Target Activity of SCH772984
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Target Assay Type IC50 (nM) % Inhibition @ 1µM

ERK2 (MAPK1) Biochemical 1 100%

ERK1 (MAPK3) Biochemical 4 -

Haspin (GSG2) Biochemical 398 51%

JNK1 (MAPK8) Biochemical 1080 -

CLK2 Kinase Panel - 65%

FLT4 (VEGFR3) Kinase Panel - 60%

MAP4K4 (HGK) Kinase Panel - 71%

MINK1 Kinase Panel - 66%

PRKD1 (PKCµ) Kinase Panel - 50%

TTK Kinase Panel - 62%

Data sourced from multiple publications and the Chemical Probes Portal.[1][2][3]

Table 2: On-Target and Off-Target Activity of Ulixertinib (BVD-523)

Target Assay Type IC50 (nM)

ERK2 (MAPK1) Biochemical <0.3

ERK1 (MAPK3) Biochemical <0.3

ERK8 (MAPK15) Not Specified Potent Inhibition

Ulixertinib is reported to be a highly selective inhibitor of ERK1, ERK2, and ERK8 with limited

off-target activity.[4][5] Detailed quantitative data for other off-targets is not readily available in

the public domain.

Table 3: On-Target and Off-Target Activity of Ravoxertinib (GDC-0994)
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Target Assay Type IC50 (nM)

ERK2 (MAPK1) Biochemical 0.3 - 3.1

ERK1 (MAPK3) Biochemical 1.1 - 6.1

p90RSK (RPS6KA1) Biochemical 12

Ravoxertinib demonstrates high selectivity for ERK1/2, with known potent inhibition of the

downstream substrate p90RSK.

Table 4: On-Target and Off-Target Activity of LY3214996
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Target Assay Type IC50 (nM)

ERK1 (MAPK3) Biochemical 5

ERK2 (MAPK1) Biochemical 5

TNK2 KINOMEscan 190

GAK KINOMEscan 300

MAP3K1 KINOMEscan 420

STK10 KINOMEscan 500

MAP3K3 KINOMEscan 510

MAP4K5 KINOMEscan 530

FLT3 KINOMEscan 720

MAP2K4 KINOMEscan 810

CHEK2 KINOMEscan 940

EPHB4 KINOMEscan 1100

FYN KINOMEscan 1100

AAK1 KINOMEscan 1200

SRC KINOMEscan 1300

LCK KINOMEscan 1500

YES1 KINOMEscan 1500

KIT KINOMEscan 1600

FLT4 KINOMEscan 1900

CSK KINOMEscan 2000

EPHA2 KINOMEscan 2000

Data is from the supplementary materials of the cited publication and shows kinases with a Kd

< 2000 nM in the KINOMEscan assay. LY3214996 demonstrated >40-fold selectivity against
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512 kinases and >1,000-fold selectivity against 486 kinases in a DiscoverX panel.

Mandatory Visualization
Signaling Pathways and Experimental Workflows
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Caption: The MAPK/ERK signaling pathway and the point of intervention by ERK1/2 inhibitors.
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Caption: A generalized experimental workflow for identifying kinase inhibitor off-targets using

the KINOMEscan platform.

Experimental Protocols
KINOMEscan® Assay (DiscoverX)
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Principle: The KINOMEscan® assay is a competitive binding assay that quantitatively

measures the interaction between a test compound and a large panel of kinases. The assay

relies on the ability of a test compound to compete with an immobilized, broad-spectrum kinase

inhibitor for binding to the kinase active site. The amount of kinase bound to the immobilized

ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A

lower amount of bound kinase in the presence of the test compound indicates a stronger

interaction.

Detailed Methodology:

Kinase Preparation: A library of human kinases is expressed as fusions with a unique DNA

tag.

Assay Setup:

Streptavidin-coated magnetic beads are treated with a biotinylated, immobilized broad-

spectrum kinase inhibitor.

The DNA-tagged kinases are incubated with the ligand-coated beads and the test

compound at various concentrations in a multi-well plate.

Competition and Binding: The test compound and the immobilized ligand compete for

binding to the kinase. The reaction is allowed to reach equilibrium.

Washing: Unbound kinase and test compound are washed away, leaving the kinase-

immobilized ligand complexes bound to the magnetic beads.

Elution and Quantification: The beads are washed, and the amount of kinase bound to the

immobilized ligand is quantified by eluting the DNA tags and measuring their concentration

using qPCR.

Data Analysis: The amount of kinase captured is measured for each compound

concentration and compared to a DMSO control. The results are typically expressed as a

percentage of the control. For compounds showing significant binding, a dissociation

constant (Kd) is determined by fitting the concentration-response data to a standard binding

isotherm.
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LanthaScreen® Eu Kinase Binding Assay (Thermo
Fisher Scientific)
Principle: The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay for measuring the binding of a test compound to a

kinase. The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and

a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site. When

both the antibody and the tracer are bound to the kinase, FRET occurs between the europium

donor and the fluorescent acceptor on the tracer. A test compound that binds to the ATP-

binding site will displace the tracer, leading to a decrease in the FRET signal.

Detailed Methodology:

Reagent Preparation:

Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA,

0.01% Brij-35).

Prepare serial dilutions of the test compound in DMSO and then further dilute into Kinase

Buffer A.

Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in Kinase

Buffer A.

Prepare a solution of the fluorescently labeled kinase tracer in Kinase Buffer A.

Assay Procedure (in a 384-well plate):

Add the diluted test compound solution to the assay wells.

Add the kinase/antibody mixture to the wells.

Add the tracer solution to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for a specified period (typically 60

minutes) to allow the binding to reach equilibrium.
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Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at two wavelengths (one for the acceptor and one for the donor).

Data Analysis:

Calculate the emission ratio of the acceptor to the donor for each well.

Plot the emission ratio against the logarithm of the test compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the

concentration of the inhibitor that causes a 50% decrease in the FRET signal.

Conclusion
This technical guide provides a comparative overview of the cellular targets of four prominent

ERK1/2 inhibitors, highlighting their selectivity profiles. The provided data, visualized pathways,

and detailed experimental protocols offer a valuable resource for researchers in the field of

kinase inhibitor drug discovery and development. A thorough understanding of an inhibitor's on-

and off-target activities is paramount for interpreting experimental results, predicting clinical

outcomes, and designing more specific and effective therapeutic agents. The high selectivity of

modern ERK inhibitors like those profiled here underscores the progress in rational drug

design, though continued comprehensive profiling remains a critical component of preclinical

and clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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